Bromo-Polyethylene Glycol 9-N-tert-Butyloxycarbonyl is a compound characterized by its polyethylene glycol backbone and a bromine atom, along with a N-tert-butyloxycarbonyl protecting group. The formula can be denoted as Bromo-PEG9-Boc, where the "PEG" indicates the presence of polyethylene glycol, which is known for its biocompatibility and ability to enhance solubility in aqueous environments. The bromine atom serves as an excellent leaving group, making it suitable for various nucleophilic substitution reactions .
Bromo-PEG9-Boc participates in nucleophilic substitution reactions due to the presence of the bromine atom. This reaction typically occurs when Bromo-PEG9-Boc is treated with nucleophiles such as thiols or amines, leading to the formation of new covalent bonds. The N-tert-butyloxycarbonyl group can also be selectively removed under acidic conditions, allowing for further functionalization of the resulting amine .
The biological activity of Bromo-PEG9-Boc primarily relates to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs utilize bifunctional molecules to target specific proteins for degradation via the ubiquitin-proteasome system. Bromo-PEG9-Boc enhances the solubility and bioavailability of these compounds, facilitating their use in therapeutic applications against various diseases, including cancer .
The synthesis of Bromo-PEG9-Boc typically involves several steps:
These steps can be optimized based on desired purity and yield.
Bromo-PEG9-Boc has several applications, particularly in medicinal chemistry and bioconjugation:
Interaction studies involving Bromo-PEG9-Boc often focus on its reactivity with various nucleophiles. These studies help elucidate the efficiency and specificity of the compound in forming stable conjugates. For instance, thiol groups can react with Bromo-PEG9-Boc to form thioether linkages, which are valuable in drug delivery applications .
Bromo-PEG9-Boc is part of a broader class of PEG-based linkers that share similar functionalities but differ in their specific applications or chemical properties. Below are some similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Azide-Polyethylene Glycol 9-N-tert-Butyloxycarbonyl | Contains an azide group for click chemistry reactions | Suitable for copper-catalyzed azide-alkyne cycloaddition |
| Carboxylic Acid-Polyethylene Glycol 9-N-tert-Butyloxycarbonyl | Terminal carboxylic acid for amine coupling | Can react with primary amines for bioconjugation |
| Hydroxyl-Polyethylene Glycol 9-N-tert-Butyloxycarbonyl | Contains hydroxyl groups for further functionalization | Less reactive than bromo derivatives |
Bromo-PEG9-Boc's unique feature lies in its bromine atom, which acts as an excellent leaving group, making it particularly effective for rapid conjugation reactions compared to other PEG derivatives that may lack such reactivity .
The foundation of Bromo-PEG9-Boc synthesis lies in the controlled oligomerization of ethylene oxide derivatives, a process that requires meticulous attention to reaction conditions and mechanistic pathways [7] [11]. Stepwise oligomerization represents the most precise approach for achieving the exact nine-unit chain length characteristic of this compound [33] [34].
Anionic ring-opening polymerization of ethylene oxide proceeds through a well-established mechanism involving alkoxide intermediates [7] [11]. The polymerization is initiated by alkoxides, hydroxides, or carbonates of alkali or alkaline earth metals, which attack the electrophilic carbon of the ethylene oxide ring [7]. The reaction mechanism follows the sequence where the catalyst is first initiated by compounds with active hydrogen atoms, typically water, alcohol, or glycol [7]. The resulting active complex then reacts with ethylene oxide via the SN2 mechanism, leading to chain propagation [7].
The controlled nature of this polymerization allows for precise molecular weight control when conducted under optimized conditions [10] [11]. Temperature control between room temperature and 60 degrees Celsius proves critical for maintaining the desired chain length while minimizing side reactions [10]. The use of mass flow controllers enables exact monomer addition rates, achieving theoretical molecular weights with narrow molar mass dispersities ranging from 1.03 to 1.09 [10].
Cationic polymerization of ethylene oxide offers an alternative pathway assisted by protic acids such as perchloric acid and hydrochloric acid, Lewis acids including tin tetrachloride and boron trifluoride, or organometallic compounds [7]. The reaction mechanism involves initial catalyst activation followed by electrophilic attack on the ethylene oxide ring [7]. This approach typically requires temperatures between 100 and 150 degrees Celsius and can achieve yields of 70 to 85 percent [7].
The advantage of cationic polymerization lies in its compatibility with various functional groups that might be sensitive to basic conditions [7]. However, the higher temperatures required can lead to increased side reactions and broader molecular weight distributions compared to anionic methods [7].
Recent developments in controlled monomer addition utilize sophisticated mass flow controllers capable of precise delivery rates ranging from 0.1 to 200 grams per hour [10]. This technology enables automated synthesis with exact stoichiometric control, even against higher pressures and at varying temperatures [10]. The automation system allows for online monitoring using Fourier-transform infrared spectroscopy or ultraviolet-visible spectroscopy, providing real-time reaction progress assessment [10].
Table 1 summarizes the key parameters for different stepwise oligomerization methodologies:
| Method | Temperature (°C) | Pressure (MPa) | Catalyst/Initiator | Typical Yield (%) | Molecular Weight Control |
|---|---|---|---|---|---|
| Stepwise Oligomerization via Ethylene Oxide | 200-300 | 1-3 | Silver-based catalysts | 80-95 | Limited |
| Anionic Ring-Opening Polymerization | Room temperature to 60 | Atmospheric | Alkoxides, hydroxides, carbonates | 85-95 | Good |
| Cationic Polymerization with Lewis Acids | 100-150 | Atmospheric | SnCl₄, BF₃, HClO₄ | 70-85 | Moderate |
| Controlled Monomer Addition with Mass Flow Controller | Variable (20-80) | Variable | Potassium tert-butoxide | 90-98 | Excellent |
| Solid Phase Stepwise Synthesis | Room temperature | Atmospheric | Potassium hexamethyldisilazide | 75-90 | Excellent |
Solid phase stepwise synthesis represents an innovative approach that eliminates the need for chromatographic purifications between synthetic cycles [34]. This methodology employs Wang resin as the solid support, with typical loading capacities reaching 1.0 millimoles per gram [34]. The synthetic cycle consists of three fundamental steps: deprotonation using potassium tert-butoxide, Williamson ether formation coupling with appropriate monomers, and detritylation under acidic conditions [34].
The solid phase approach enables the use of excess reactants to overcome low Williamson ether formation efficiency while maintaining product purity through simple washing procedures [34]. Room temperature conditions suppress anionic polyethylene glycol depolymerization reactions that can generate difficult-to-remove shorter chain impurities [34]. This method has successfully produced close-to-monodisperse octaethylene glycol and dodecaethylene glycol derivatives with high yields [34].
The tert-butoxycarbonyl protecting group serves as a critical component in Bromo-PEG9-Boc synthesis, providing stability during synthetic manipulations while remaining selectively removable under controlled conditions [17] [16]. The strategic application of Boc protection enables complex multi-step syntheses without interference from reactive amine functionalities [14] [15].
The most widely employed Boc protection strategy utilizes di-tert-butyl dicarbonate in the presence of appropriate bases [17] [16]. The reaction proceeds efficiently under aqueous conditions using sodium hydroxide as the base, or in organic solvents such as tetrahydrofuran with 4-dimethylaminopyridine [17]. Biphasic systems employing chloroform and water with sodium bicarbonate provide an alternative approach that achieves high yields under mild conditions [16].
The protection reaction typically requires 2 to 8 hours at temperatures ranging from 0 degrees Celsius to room temperature [16]. Yields consistently fall within the 85 to 95 percent range when proper stoichiometry is maintained [16]. The use of 2 to 3 equivalents of di-tert-butyl dicarbonate with 1 to 1.5 equivalents of base ensures complete conversion while minimizing side reactions [16].
Polyethylene glycol-containing substrates require modified protection conditions to account for the unique solubility and reactivity characteristics of these systems [18] [14]. The synthesis of Boc-protected polyethylene glycol carboxylates typically employs dichloromethane as the solvent with diisopropylethylamine as the base [18]. Reaction completion can be monitored using the Kaiser test for detection of free primary amines [18].
The protection of polyethylene glycol-based substrates often requires longer reaction times, typically 3 hours or more, to ensure complete conversion [18]. The resulting products are typically purified through precipitation with diethyl ether, providing clean products in quantitative yields [18]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry serves as an effective characterization tool for confirming successful protection [18].
Table 2 provides a comprehensive overview of Boc protection strategies:
| Protection Strategy | Reaction Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Di-tert-butyl dicarbonate | Aqueous/organic biphasic, NaOH | 0 to RT | 2-8 | 85-95 | Mild conditions, high yield |
| Tert-butyl pyrocarbonate | Anhydrous THF, DMAP | 40 | 4-12 | 80-90 | Selective protection |
| Boc-anhydride method | Acetonitrile, triethylamine | RT | 3-6 | 75-85 | Good for sensitive substrates |
| Direct Boc-amine formation | Dichloromethane, DIPEA | RT | 1-3 | 90-98 | Fast reaction, clean product |
Boc deprotection proceeds through carbamate hydrolysis under acidic conditions, with trifluoroacetic acid in dichloromethane representing the most common approach [16] [17]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [17]. Alternative methods employ hydrochloric acid in methanol or sequential treatment with trimethylsilyl iodide followed by methanol [17].
The deprotection process typically occurs rapidly at room temperature, often completing within minutes to hours depending on the specific conditions employed [16]. Scavengers such as anisole or thioanisole may be added to prevent alkylation of nucleophilic sites by the generated tert-butyl cation [17]. Selective cleavage in the presence of other protecting groups can be achieved using aluminum chloride under carefully controlled conditions [17].
Recent developments have explored base-labile protecting groups as alternatives to the traditional acid-labile Boc group for specialized applications [13] [35]. The phenethyl group represents a promising base-labile alternative that enables one-pot deprotection and coupling procedures [13] [35]. This approach eliminates the need for intermediate purification steps and reduces the overall number of synthetic transformations required [35].
Base-labile protection strategies demonstrate particular utility in stepwise polyethylene glycol synthesis where multiple protection-deprotection cycles are required [35]. The phenethyl group shows remarkable stability under Williamson ether formation conditions while remaining readily cleavable under basic conditions using potassium hexamethyldisilazide [35]. This methodology has achieved yields ranging from 25 to 86 percent with significant potential for optimization [35].
The introduction of the bromoisobutyryl moiety represents a critical step in Bromo-PEG9-Boc synthesis, requiring careful control of coupling conditions to achieve high conversion while minimizing side reactions [2] [20] [21]. Bromoisobutyryl bromide serves as an electrophilic acylating agent that readily reacts with nucleophilic amine groups under appropriate conditions [21] [24].
Direct acylation using bromoisobutyryl bromide proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon with concomitant bromide elimination [20] [23]. The reaction typically employs triethylamine or diisopropylethylamine as the base to neutralize the generated hydrogen bromide [2] [23]. Dichloromethane serves as the preferred solvent due to its ability to dissolve both reactants while maintaining anhydrous conditions [2] [20].
The reaction conditions require careful temperature control, typically starting at 0 degrees Celsius and gradually warming to room temperature [2] [23]. This temperature profile minimizes side reactions while ensuring complete conversion [2]. Reaction times vary from 2 to 24 hours depending on the substrate structure and reaction scale [2] [23]. Conversion rates consistently exceed 95 percent when proper stoichiometry and conditions are maintained [2].
The coupling mechanism involves formation of a tetrahedral intermediate followed by bromide elimination to form the desired amide bond [20] [22]. Nuclear magnetic resonance spectroscopy studies have confirmed the substitution pattern, showing disappearance of urethane proton signals and appearance of characteristic isobutyryl methyl signals around 2.0 parts per million [20].
Side reactions include base-induced elimination of bromine from bromoisobutyryl bromide, leading to methacrylic byproducts [20]. These elimination products can be minimized through careful control of base equivalents and reaction temperature [20]. The presence of water can lead to hydrolysis of the acid bromide, forming the corresponding carboxylic acid [20].
Anhydride-mediated coupling offers an alternative approach using bromoisobutyric anhydride in place of the acid bromide [20]. This method requires longer reaction times but provides improved stability and easier handling [20]. The anhydride approach typically employs tetrahydrofuran or dimethylformamide as solvents with yields ranging from 85 to 92 percent [20].
N-hydroxysuccinimide ester intermediates provide another coupling strategy with enhanced selectivity [22]. This approach involves pre-activation of the carboxylic acid component followed by coupling with the amine substrate [22]. While this method requires an additional synthetic step, it offers improved control over side reactions and typically achieves conversions of 88 to 95 percent [22].
Table 3 summarizes the various bromoisobutyryl bromide coupling techniques:
| Coupling Method | Base Used | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|---|
| Direct acylation with BiB | Triethylamine | Dichloromethane | 0 to RT | 2-24 | 95-98 |
| Anhydride-mediated coupling | Diisopropylethylamine | THF/DMF mixture | RT to 40 | 4-12 | 85-92 |
| NHS ester intermediate | Pyridine | Acetonitrile | RT | 1-6 | 88-95 |
| Imidazolide coupling | Sodium bicarbonate | Aqueous/organic biphasic | 0 to RT | 6-18 | 80-90 |
Polyethylene glycol substrates present unique challenges in bromoisobutyryl bromide coupling due to their high solubility in aqueous media and potential for complexation with metal cations [23]. Optimization studies have demonstrated that the use of 2.8 equivalents of bromoisobutyryl bromide with 2.8 equivalents of diisopropylethylamine provides optimal conversion rates [23]. The reaction is typically conducted under ice-water bath conditions for the first 2 hours, followed by gradual warming to room temperature over 24 hours [23].
Workup procedures require multiple aqueous extractions to remove excess reagents and byproducts [23]. Sequential washing with 1 molar hydrochloric acid, saturated sodium bicarbonate solution, 1 molar sodium chloride solution, and water ensures complete purification [23]. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude product [23].
Purification typically involves silica gel chromatography using dichloromethane/methanol mixtures as the eluent [23]. The optimized conditions provide isolated yields ranging from 67 to 95 percent depending on the substrate structure and reaction scale [23]. Product characterization by proton nuclear magnetic resonance spectroscopy confirms successful coupling through the appearance of characteristic bromoisobutyryl signals [23].
The purification of Bromo-PEG9-Boc and related polyethylene glycol derivatives presents significant technical challenges due to the amphiphilic nature of these compounds and their tendency to form complex mixtures [25] [26] [29]. Conventional purification techniques often prove inadequate for achieving the high purity levels required for advanced applications [25] [27].
Size exclusion chromatography represents the most commonly employed technique for polyethylene glycol purification, but suffers from limited resolution between adjacent molecular weight species [29] [28]. The separation mechanism relies on hydrodynamic volume differences, which become increasingly difficult to distinguish as molecular weight increases [29]. Gel permeation chromatography using tetrahydrofuran as the mobile phase on styrene-divinylbenzene columns often produces distorted peak shapes and non-repeatable chromatograms with polyethylene glycol substrates [29].
The challenges arise from specific interactions between polyethylene glycol chains and the stationary phase, leading to abnormal retention behavior [29]. Temperature effects become particularly pronounced, with retention times varying significantly based on thermal conditions [29]. Alternative mobile phases such as dimethylacetamide or water may provide improved separation characteristics depending on the specific molecular weight range [29].
Ion exchange chromatography faces unique challenges with polyethylene glycol derivatives due to charge shielding effects [28]. The polymer chains can wrap around ionic functionalities, reducing the effective charge density and altering binding properties [28]. This phenomenon complicates the separation of positional isomers and different degrees of functionalization [28]. Recovery rates typically range from 75 to 90 percent with moderate resolution between closely related species [28].
Reversed-phase high-performance liquid chromatography has emerged as a powerful tool for achieving baseline separation of individual polyethylene glycol homologs [30]. Recent advances in thermodynamic modeling enable accurate prediction of retention times based on molecular size, temperature, and mobile phase composition [30]. The methodology has successfully achieved quantitative production of pure single homologs with molecular weights up to 1000 grams per mole [30].
The separation mechanism relies on hydrophobic interactions between the polyethylene glycol chain and the stationary phase [30]. Gradient elution conditions provide optimal resolution while maintaining reasonable analysis times [30]. The technique demonstrates remarkable capability for baseline separation of homologs up to 3000 grams per mole under appropriately optimized conditions [30].
Preparative applications require careful consideration of column loading and gradient profiles to maintain separation efficiency [30]. Automated systems enable large-scale purification with consistent results [30]. The main limitations include high solvent consumption and extended separation times for complex mixtures [30].
Membrane separation techniques offer cost-effective alternatives to chromatographic methods, particularly for large-scale applications [27] [28]. Ultrafiltration, diafiltration, and dialysis provide separation based on molecular weight differences without the need for organic solvents [28]. These methods excel at removing low molecular weight impurities and unreacted starting materials [28].
Recent developments in membrane technology have introduced polybenzimidazole membranes with tailored selectivity characteristics [27]. Cross-linked membranes modified with polypropylene glycol chains demonstrate improved anti-fouling behavior in methanol systems [27]. The Nanostar Sieving process utilizing membrane purification has achieved overall yields of 63 percent compared to 33 percent for chromatography-based approaches [27].
The limitations of membrane separation include poor resolution between species of similar molecular weight and potential for membrane fouling [28]. Recovery rates typically range from 60 to 80 percent with limited selectivity for closely related compounds [28]. Despite these challenges, the excellent scalability and low cost make membrane techniques attractive for industrial applications [28].
Table 4 summarizes the purification challenges and methods:
| Purification Method | Resolution | Scalability | Cost | Typical Recovery (%) | Main Challenge |
|---|---|---|---|---|---|
| Size Exclusion Chromatography | Moderate | Good | Moderate | 70-85 | Similar MW compounds |
| Reversed-Phase HPLC | High | Limited | High | 85-95 | Long separation times |
| Ion Exchange Chromatography | Good | Good | Moderate | 75-90 | Charge shielding by PEG |
| Membrane Separation | Low | Excellent | Low | 60-80 | Limited selectivity |
| Preparative Chromatography | Very High | Limited | Very High | 90-98 | High solvent consumption |
Supercritical fluid chromatography represents an emerging technology for polyethylene glycol purification that combines the advantages of liquid and gas chromatography [31]. The technique utilizes supercritical carbon dioxide as the mobile phase, offering reduced solvent consumption and improved environmental compatibility [31]. Preliminary studies suggest potential for enhanced resolution and faster separation times compared to conventional liquid chromatography [31].
Crystallization-based purification methods have shown promise for specific polyethylene glycol derivatives [31]. Selective precipitation using appropriate solvent systems can achieve high purity levels while maintaining excellent yields [31]. The approach requires careful optimization of solvent composition, temperature, and concentration parameters to achieve optimal selectivity [31].
Aqueous two-phase extraction systems provide another alternative purification strategy based on differential partitioning between immiscible aqueous phases [28]. These systems offer mild operating conditions that preserve sensitive functionalities while achieving effective separation [28]. The methodology shows particular promise for large-scale applications where conventional chromatographic approaches become economically prohibitive [28].
The nuclear magnetic resonance spectroscopic analysis of Bromo-PEG9-Boc reveals distinctive spectral features that provide comprehensive insight into the molecular structure and conformational behavior of the polyethylene glycol backbone. The compound, with molecular formula C25H49BrO11 and molecular weight 605.55 g/mol, exhibits characteristic resonances that enable detailed structural elucidation [1] [2].
The proton nuclear magnetic resonance analysis of Bromo-PEG9-Boc presents significant challenges due to the inherent polydispersity of the polyethylene glycol backbone. The most prominent feature in the proton spectrum is the complex multiplet appearing in the region 3.50-3.90 ppm, which corresponds to the polyethylene glycol methylene protons (-OCH2CH2O-) [3] [4]. This signal accounts for approximately 36 protons from the nine ethylene glycol units.
The overlapping nature of these signals creates analytical complications, particularly in the accurate integration and assignment of individual ethylene oxide units. The spectral complexity is further enhanced by the presence of carbon-13 coupled satellite peaks, which appear at ±70 Hz from the main resonance. At 400 MHz, these satellites manifest as peaks at 3.82 ppm and 3.47 ppm, positioned approximately ±0.175 ppm from the central resonance [5]. These satellite peaks, representing the naturally occurring 1.1% carbon-13 isotope, contribute to the overall spectral complexity and must be carefully differentiated from genuine structural features.
The polydisperse nature of the polyethylene glycol backbone introduces line broadening effects that complicate precise chemical shift determination. The transverse relaxation time decreases with increasing molecular weight, resulting in broader resonances that can overlap with adjacent signals [7] [8]. This phenomenon is particularly pronounced in higher molecular weight polyethylene glycol derivatives, where the rotational correlation time increases significantly.
The carbon-13 nuclear magnetic resonance spectrum of Bromo-PEG9-Boc provides detailed information about the carbonyl group environments within the tert-butyloxycarbonyl protecting group. The carbonyl carbon appears as a distinct resonance in the region 155-157 ppm, characteristic of carbamate and ester functionalities [9] [10]. This chemical shift range is consistent with the electron-withdrawing nature of the oxygen atoms adjacent to the carbonyl carbon.
The quaternary carbon of the tert-butyl group resonates at 79.0-82.0 ppm, reflecting the electronic environment created by the three methyl substituents and the oxygen atom attachment [11] [12]. The methyl carbons of the tert-butyl group appear at 28.0-29.0 ppm, consistent with aliphatic carbons in an electron-rich environment [11]. These chemical shifts serve as diagnostic markers for the integrity of the tert-butyloxycarbonyl protecting group.
The polyethylene glycol backbone carbons generate a complex pattern of signals in the 70.0-72.0 ppm region [9] [10]. The nine ethylene oxide units contribute to this cluster of resonances, with subtle variations in chemical shift reflecting the different electronic environments along the polymer chain. The carbons adjacent to the terminal bromine atom exhibit a slightly downfield shift due to the electron-withdrawing effect of the halogen substituent.
The carbon-13 spectrum reveals the presence of both quaternary and methylene carbons, with the quaternary carbon of the tert-butyl group showing characteristic absence of proton coupling, while the methylene carbons display typical multiplicity patterns in coupled spectra [13]. The chemical shift dispersion in the carbon-13 spectrum is significantly greater than that observed in the proton spectrum, facilitating more precise assignment of individual carbon environments.
Mass spectrometric analysis of Bromo-PEG9-Boc provides crucial information regarding the molecular weight distribution characteristics inherent to polyethylene glycol-based compounds. The polydisperse nature of the polyethylene glycol backbone results in a distribution of molecular weights centered around the nominal value of 605.55 g/mol [14] [15].
Electrospray ionization mass spectrometry reveals a characteristic envelope of peaks separated by 44 mass units, corresponding to the ethylene oxide repeat unit (-CH2CH2O-). This pattern is typical of polyethylene glycol derivatives and reflects the statistical distribution of chain lengths arising from the polymerization process [16] [14]. The molecular ion peak appears as a cluster of signals, with the most intense peak corresponding to the theoretical molecular weight.
The mass distribution exhibits a polydispersity index that varies depending on the synthetic methodology and purification procedures employed. Typical values range from 1.05 to 1.15, indicating relatively narrow molecular weight distributions compared to conventional synthetic polymers [14] [15]. The presence of the tert-butyloxycarbonyl protecting group and terminal bromine atom provides additional mass spectral fragmentation patterns that aid in structural confirmation.
Fragmentation analysis reveals characteristic loss of the tert-butyl group (loss of 57 mass units) and the formation of acylium ions characteristic of carbamate functionalities [17] [18]. The bromine isotope pattern (M and M+2 peaks with a 1:1 ratio) provides definitive confirmation of the terminal halogen substitution. These fragmentation patterns serve as diagnostic tools for structural verification and purity assessment.
The solubility characteristics of Bromo-PEG9-Boc reflect the dual nature of its molecular structure, combining the hydrophobic tert-butyl protecting group with the hydrophilic polyethylene glycol backbone. This amphiphilic character results in distinctive solubility patterns across different solvent systems [19] [20].
In organic solvents, Bromo-PEG9-Boc demonstrates excellent solubility characteristics. Dimethyl sulfoxide provides the highest solubility (>10 mg/mL), attributed to the strong hydrogen bonding capabilities and high dielectric constant of the solvent [21] [22]. Chloroform and dichloromethane exhibit moderate to good solubility (5-10 mg/mL), making these solvents suitable for nuclear magnetic resonance analysis and synthetic manipulations [19] [21].
The compound shows limited solubility in aqueous media (<1 mg/mL), despite the presence of the hydrophilic polyethylene glycol backbone [19] [20]. This reduced water solubility is primarily attributed to the hydrophobic tert-butyl protecting group, which disrupts the hydrogen bonding network with water molecules. The nine ethylene oxide units provide some hydrophilic character, but are insufficient to overcome the hydrophobic contribution of the tert-butyl group.
Protic solvents such as ethanol and methanol demonstrate intermediate solubility characteristics (2-5 mg/mL). The hydroxyl groups in these solvents can form hydrogen bonds with the polyethylene glycol backbone, while the alkyl portions provide favorable interactions with the tert-butyl group [23] [21]. This intermediate solubility makes these solvents useful for purification procedures and crystallization attempts.
The solubility profile has significant implications for synthetic applications and purification strategies. The preferential solubility in organic solvents facilitates nucleophilic substitution reactions, while the limited water solubility enables aqueous workup procedures for reaction purification. The temperature dependence of solubility follows typical patterns, with increased solubility at elevated temperatures in most solvent systems [20] [24].
Table 1: Key Physicochemical Properties of Bromo-PEG9-Boc
| Property | Value |
|---|---|
| Molecular Formula | C25H49BrO11 |
| Molecular Weight (g/mol) | 605.55 |
| Chemical Shift Range (1H NMR) | 1.43 ppm (Boc methyl groups), 3.50-3.90 ppm (PEG backbone) |
| Characteristic 1H NMR Signals | t-Butyl singlet (9H) at 1.43 ppm, PEG protons at 3.50-3.90 ppm |
| Characteristic 13C NMR Signals | Carbonyl C=O at 155-157 ppm, t-butyl carbons at 28-29 ppm |
| Solubility in Organic Solvents | Soluble in organic solvents (DMSO, CHCl3, DCM) |
| Solubility in Aqueous Media | Limited solubility in water (enhanced by PEG backbone) |
| Purity | ≥95% (HPLC) |
| Appearance | Pale yellow or colorless oily liquid |
| Storage Conditions | Store at -20°C |
Table 2: NMR Chemical Shift Assignments for Bromo-PEG9-Boc
| NMR Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| 1H NMR | 1.43 (s, 9H) | Boc tert-butyl group (C(CH3)3) |
| 1H NMR | 3.50-3.90 (m, 36H) | PEG backbone (OCH2CH2O) |
| 1H NMR | 3.82 (13C-1H coupled) | PEG backbone (coupled to 13C) |
| 1H NMR | 3.47 (13C-1H coupled) | PEG backbone (coupled to 13C) |
| 1H NMR | 3.89 (t, 2H) | Terminal brominated methylene |
| 13C NMR | 155-157 | Carbonyl carbon (C=O) |
| 13C NMR | 79.0-82.0 | Quaternary carbon (C(CH3)3) |
| 13C NMR | 28.0-29.0 | Methyl carbons (C(CH3)3) |
| 13C NMR | 70.0-72.0 | PEG backbone carbons |
Table 3: Solubility Profile of Bromo-PEG9-Boc in Various Solvents
| Solvent Type | Solvent | Solubility | Notes |
|---|---|---|---|
| Organic Solvents | Dimethyl sulfoxide (DMSO) | Highly soluble (>10 mg/mL) | Excellent solubility for organic synthesis |
| Organic Solvents | Chloroform (CHCl3) | Soluble (5-10 mg/mL) | Good solubility for NMR analysis |
| Organic Solvents | Dichloromethane (DCM) | Soluble (5-10 mg/mL) | Suitable for extraction procedures |
| Organic Solvents | Ethyl acetate | Soluble (3-8 mg/mL) | Moderate polarity enhances solubility |
| Organic Solvents | Acetone | Soluble (3-8 mg/mL) | Moderate polarity enhances solubility |
| Aqueous Media | Distilled water | Limited solubility (<1 mg/mL) | PEG backbone provides limited water solubility |
| Aqueous Media | Phosphate buffer (pH 7.4) | Limited solubility (<1 mg/mL) | Similar to water due to PEG hydrophilicity |
| Protic Solvents | Ethanol | Moderately soluble (2-5 mg/mL) | Intermediate polarity provides moderate solubility |
| Protic Solvents | Methanol | Moderately soluble (2-5 mg/mL) | Intermediate polarity provides moderate solubility |